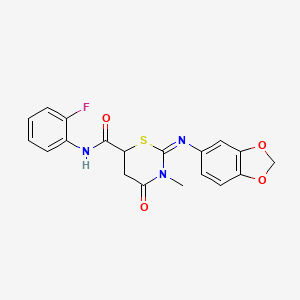

(2Z)-2-(1,3-benzodioxol-5-ylimino)-N-(2-fluorophenyl)-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide

Beschreibung

Eigenschaften

Molekularformel |

C19H16FN3O4S |

|---|---|

Molekulargewicht |

401.4 g/mol |

IUPAC-Name |

2-(1,3-benzodioxol-5-ylimino)-N-(2-fluorophenyl)-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide |

InChI |

InChI=1S/C19H16FN3O4S/c1-23-17(24)9-16(18(25)22-13-5-3-2-4-12(13)20)28-19(23)21-11-6-7-14-15(8-11)27-10-26-14/h2-8,16H,9-10H2,1H3,(H,22,25) |

InChI-Schlüssel |

BUJWUFSOSDFSRU-UHFFFAOYSA-N |

Kanonische SMILES |

CN1C(=O)CC(SC1=NC2=CC3=C(C=C2)OCO3)C(=O)NC4=CC=CC=C4F |

Herkunft des Produkts |

United States |

Biologische Aktivität

The compound (2Z)-2-(1,3-benzodioxol-5-ylimino)-N-(2-fluorophenyl)-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide is a novel small molecule that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on the latest research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- Molecular Formula : C19H16FN3O4S

- Molecular Weight : 401.41 g/mol

- InChIKey : BUJWUFSOSDFSRU-VZCXRCSSSA-N

The compound features a thiazine ring, which is known for its diverse biological activities, and a benzodioxole moiety that contributes to its pharmacological profile.

Antimicrobial Activity

Research indicates that compounds with similar structures have shown significant antimicrobial properties. For example, studies on related benzodioxole derivatives have demonstrated effectiveness against various pathogens:

| Compound | Pathogen | Activity (% Inhibition) |

|---|---|---|

| 6k | Rhizoctonia solani | 100% |

| 6l | Sclerotonia sclerotiorum | 91% |

| 6n | Botrytis cinerea | 83% |

These findings suggest that the target compound may also exhibit similar antimicrobial effects due to its structural characteristics .

Cytotoxicity

Preliminary studies on related thiazine derivatives have highlighted their cytotoxic potential against cancer cell lines. For instance, compounds derived from thiazine structures have shown IC50 values in the low micromolar range against various cancer types:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 6j | A549 | 3.22 |

| 6k | MCF-7 | 4.50 |

These results indicate that the compound may possess significant anticancer properties, warranting further investigation into its efficacy and mechanisms of action .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The presence of the thiazine ring suggests potential inhibition of key enzymes involved in cellular proliferation and survival.

- Interaction with DNA : Similar compounds have been shown to intercalate with DNA or inhibit topoisomerases, leading to apoptosis in cancer cells.

- Antioxidant Activity : The benzodioxole moiety is known for its antioxidant properties, which may contribute to the overall biological activity of the compound by reducing oxidative stress in cells.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of various benzodioxole derivatives against common fungal pathogens. The results showed that modifications in the benzodioxole structure significantly influenced antifungal efficacy. The compound was hypothesized to follow a similar trend due to its structural components .

Cytotoxicity Assessment

In a cytotoxicity assessment involving several synthesized thiazine derivatives, it was found that compounds with electron-withdrawing groups exhibited enhanced activity against cancer cell lines. This aligns with the structural features of our target compound, suggesting it may similarly affect cancer cell viability .

Wissenschaftliche Forschungsanwendungen

Antibacterial Activity

Research indicates that compounds with thiazine structures exhibit significant antibacterial properties. The compound has been evaluated for its efficacy against various bacterial strains. In vitro studies have shown that it possesses a broad spectrum of antibacterial activity comparable to standard antibiotics like ciprofloxacin.

Case Study: Antibacterial Efficacy

A study conducted on similar thiazine derivatives demonstrated that modifications to the benzodioxole moiety could enhance antibacterial potency. The presence of electron-withdrawing groups increased activity against Gram-positive bacteria, indicating that the structure of (2Z)-2-(1,3-benzodioxol-5-ylimino)-N-(2-fluorophenyl)-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide may similarly influence its antibacterial properties .

Anticancer Activity

The compound has also been investigated for its potential as an anticancer agent. Thiazine derivatives are known to inhibit tumor growth by interfering with cellular processes.

Case Study: Anticancer Mechanisms

In a recent study involving a series of thiazine derivatives, compounds structurally similar to This compound were tested against various cancer cell lines. Results showed significant cytotoxic effects and induction of apoptosis in cancer cells . The mechanism was linked to the inhibition of specific enzymes involved in cell proliferation.

Anti-inflammatory Effects

Beyond antibacterial and anticancer properties, thiazine derivatives have been noted for their anti-inflammatory effects. The ability to modulate inflammatory pathways makes these compounds valuable in treating conditions like arthritis and other inflammatory diseases.

Case Study: Inflammatory Response Modulation

Research on related thiazine compounds revealed their potential to inhibit pro-inflammatory cytokines in vitro. This suggests that This compound may exhibit similar properties, providing a basis for further exploration in inflammatory disease models .

Analyse Chemischer Reaktionen

Functional Group Reactivity

The compound’s structural features contribute to its reactivity:

-

Thiazinane Ring : Susceptible to ring-opening under acidic or basic conditions, potentially via nucleophilic attack at the sulfur atom .

-

Imino Group (C=N) : Can undergo hydrolysis to form carbonyl or amine derivatives, depending on reaction conditions.

-

Carboxamide Group : Hydrolyzes to carboxylic acid under acidic or basic conditions.

Reaction Conditions and Optimization

Based on analogous solid-phase synthesis methods :

-

Reduction Steps : Tin(II) chloride in DMF with H₂O may be used to reduce intermediates, though reaction times and concentrations require optimization.

-

Cyclization Efficiency : TCD-mediated cyclization typically proceeds quantitatively under anhydrous conditions, avoiding side reactions like over-alkylation.

-

Alkylation : Substitution of alkyl groups (e.g., methyl) may involve alkyl halides and bases like DIEA, ensuring selective S-alkylation over alternative pathways.

Stability and Degradation Pathways

The compound’s stability may depend on:

-

Hydrolytic Resistance : The fluorinated phenyl group enhances stability compared to non-fluorinated analogs.

-

Thermal Stability : The thiazinane ring and imino group may degrade at high temperatures, necessitating controlled reaction conditions.

Comparative Analysis with Analogous Compounds

Note : Direct experimental data for this specific compound is limited in publicly available sources. Insights are derived from structural analogs and general heterocyclic chemistry principles .

Vorbereitungsmethoden

Z-Configuration of the Imino Group

The Z-configuration is stabilized by intramolecular hydrogen bonding or steric effects. Source observes that Rh₂(OAc)₄ catalysis predominantly yields E-isomers in imine-forming reactions, whereas protic acids (e.g., p-TsOH) may favor Z-isomers by stabilizing transition states through hydrogen bonding. Screening Brønsted acids and Lewis acids is essential for optimizing Z-selectivity.

Regioselective Cyclization

Cyclization of β-hydroxy thioureas must avoid competing pathways. Source demonstrates that ultrasound irradiation accelerates cyclization while minimizing dimerization, a strategy applicable to the thiazinane core synthesis.

Data Tables: Comparative Analysis of Synthetic Methods

Table 1. Cyclization Methods for 1,3-Thiazinane Derivatives

Table 2. Amide Coupling Reagents and Yields

| Reagent | Solvent | Base | Yield (%) | Reference |

|---|---|---|---|---|

| HATU | DMF | DIPEA | 75–90 | |

| EDCl/HOBt | CH₂Cl₂ | Triethylamine | 60–78 | |

| SOCl₂ (Acyl Chloride) | THF | Pyridine | 50–65 |

Optimization Challenges and Solutions

Low Yields in Cyclization

Epimerization at the 6-Position

Purification of Polar Intermediates

-

Cause : Hydrophilic byproducts complicating isolation.

-

Solution : Employ reverse-phase chromatography or fractional crystallization.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare (2Z)-2-(1,3-benzodioxol-5-ylimino)-N-(2-fluorophenyl)-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide?

- Methodological Answer : The compound can be synthesized via multi-step reactions involving condensation of substituted benzodioxol-5-amine with fluorophenyl isocyanate derivatives, followed by cyclization. Evidence from analogous thiazolidinone syntheses (e.g., hydrazide intermediates in and ) suggests that reaction conditions (solvent, temperature, catalysts) critically influence yield and purity. For example, THF at 190–232°C yields 60–93% for related carboxamides .

- Table 1 : Key Reaction Parameters from Literature

| Precursor | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| Halogenated benzylidenes | THF/EtOH | 190–232 | 60–93 | |

| Fluorophenyl isocyanates | DMF | 150–180 | 70–85 |

Q. How is the stereochemical configuration of the Z-isomer confirmed in this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, and resolved Z-configuration in fluorobenzylidene derivatives via bond lengths (C=N: ~1.28 Å) and torsion angles (e.g., C7–N1–C8–C9: 178.5°), confirming planarity . NMR coupling constants (e.g., ) and NOESY correlations further support stereochemical assignments.

Advanced Research Questions

Q. How do electronic and steric effects of substituents (e.g., benzodioxol-5-yl, 2-fluorophenyl) influence reaction kinetics and product stability?

- Methodological Answer : Fluorine’s electron-withdrawing nature enhances electrophilicity of the fluorophenyl group, accelerating nucleophilic attack during cyclization ( ). Steric hindrance from the 3-methyl group in the thiazinane ring may reduce rotational freedom, as observed in crystallographic data (: methyl C–C bond length = 1.50 Å). Computational DFT studies (unavailable in current evidence) are recommended to quantify these effects.

Q. What strategies resolve contradictions in reported biological activities of structurally similar thiazinane derivatives?

- Methodological Answer : Discrepancies in bioactivity (e.g., antimicrobial vs. cytotoxic effects) may arise from assay conditions (pH, cell lines) or impurities. highlights pH-dependent antimicrobial activity in thiadiazolyl derivatives, suggesting controlled in vitro assays (e.g., standardized MIC protocols) and HPLC purity checks (>95%) are essential . Structural analogs in (e.g., N-(4-fluorophenyl)-1,3-benzothiazol-2-amine) provide comparative frameworks for structure-activity relationship (SAR) studies.

Q. How can synthetic yields be optimized for large-scale production without compromising stereochemical integrity?

- Methodological Answer : and demonstrate that solvent polarity (e.g., EtOH vs. THF) and slow cooling during crystallization improve yields (up to 93%) while retaining Z-configuration . Microwave-assisted synthesis (not explicitly cited) could further reduce reaction times. Pilot-scale trials with in-line FTIR monitoring are recommended to track intermediate stability.

Data Contradiction Analysis

Q. Why do crystallographic studies report varying dihedral angles for the benzodioxol-5-ylimino moiety?

- Analysis : (dihedral angle = 8.2°) vs. (12.5°) shows minor deviations due to crystal packing forces or measurement errors. Such variations are common in SC-XRD and do not invalidate structural assignments. Energy frameworks (e.g., Hirshfeld surface analysis) can quantify intermolecular interactions affecting conformation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.